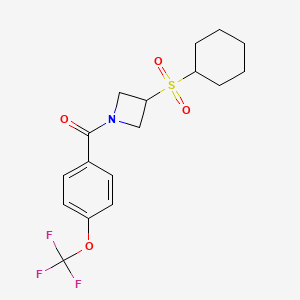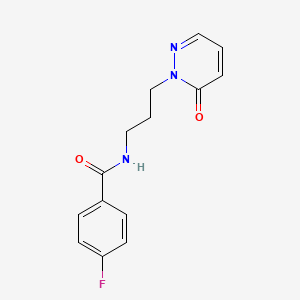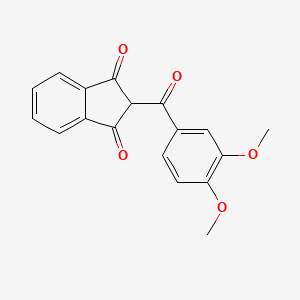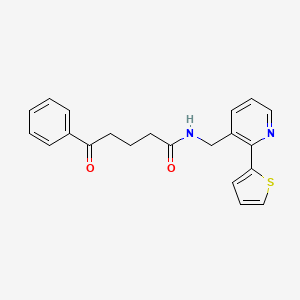
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H20F3NO4S and its molecular weight is 391.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Die Kernstruktur von Azetidinonen, die den β-Lactam-Ring umfasst, ist für ihre antibakteriellen Eigenschaften bekannt. Diese Verbindung könnte auf ihre potenzielle Verwendung als neuartiges antibakterielles Mittel untersucht werden. Das Vorhandensein der Trifluormethoxygruppe kann ihre Fähigkeit verbessern, bakterielle Zellwände zu durchdringen, was möglicherweise zu neuen Behandlungen für resistente Bakterienstämme führt .
Antifungal-Anwendungen
Ähnlich wie ihre antibakteriellen Eigenschaften können Azetidinone auch eine antifungale Aktivität aufweisen. Diese Verbindung könnte auf ihre Wirksamkeit gegen Pilzinfektionen untersucht werden, insbesondere solche, die gegen aktuelle Antimykotika resistent sind. Die Cyclohexylsulfonylgruppe kann eine zusätzliche Bindungsaffinität zu Pilzenzymen oder -proteinen bieten .
Enzymhemmung
Azetidinone haben sich als Enzymhemmer gezeigt. Diese Verbindung könnte auf ihre inhibitorischen Wirkungen auf bestimmte Enzyme untersucht werden, die für die Pathogenese verschiedener Krankheiten von entscheidender Bedeutung sind. Die präzise Zielfindung solcher Enzyme könnte zur Entwicklung neuer therapeutischer Medikamente führen .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial von Azetidinonen ist ein weiterer interessanter Bereich. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, Entzündungen zu reduzieren, möglicherweise durch Hemmung der Synthese von pro-inflammatorischen Zytokinen oder anderen Entzündungsmediatoren .
Krebsforschung
Azetidinone haben sich in der Krebsforschung als vielversprechend erwiesen. Die fragliche Verbindung könnte synthetisiert und an verschiedenen Krebszelllinien getestet werden, um ihre zytotoxischen Wirkungen zu bestimmen. Die Trifluormethoxy- und Cyclohexylsulfonylgruppen können zu ihrer potenziellen Selektivität und Wirksamkeit gegen Krebszellen beitragen .
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4S/c18-17(19,20)25-13-8-6-12(7-9-13)16(22)21-10-15(11-21)26(23,24)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAARZUMBAYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)


![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)
![1,3,7-trimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)


![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

